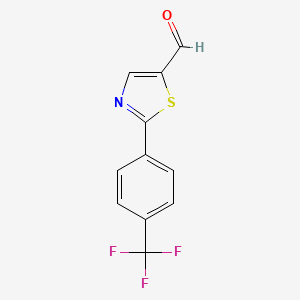

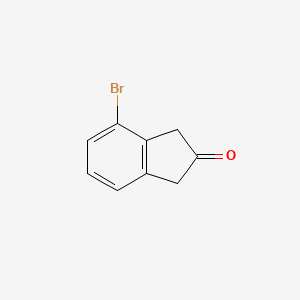

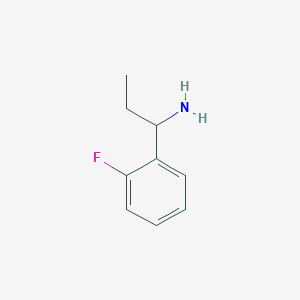

![molecular formula C7H7NOS B1343215 4,5-Dihydrobenzo[d]thiazol-6(7H)-one CAS No. 70590-43-1](/img/structure/B1343215.png)

4,5-Dihydrobenzo[d]thiazol-6(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4,5-Dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic molecule that contains both sulfur and nitrogen within its ring structure. This compound is part of a broader class of thiazole derivatives, which are known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives was achieved through the reactions of aldehyde, malononitrile, and rhodanine, highlighting a method for preparing compounds containing sulfur 2,6-dicyanoanilines with high yields and short reaction times . Another study reported the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines, which involved the condensation of 2-aminothiophenol with benzimidazole chalcone . These methods demonstrate the versatility of synthetic approaches for thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been investigated using various spectroscopic techniques. For example, the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one included spectroscopic investigations and quantum chemical computations to determine the molecular structure, vibrational frequencies, and electronic absorption . Although this compound is not the exact molecule , the methods used for structural analysis are relevant for understanding the molecular structure of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The alkylation and oxidation of thiazole derivatives have been explored, with selective oxidation of the sulfide moiety being influenced by the presence of an amino group . This study provides insight into the reactivity of the sulfur atom within the thiazole ring and the potential for selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The electro-oxidation of related compounds, such as 3,4-Dihydroxybenzoic Acid in the presence of thiazole derivatives, has been studied, leading to the synthesis of novel compounds in aqueous media . Additionally, the crystal structure and antitumor activity of a thiazol-2-amine derivative were determined, providing information on the compound's three-dimensional network structure and biological properties .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

4,5-Dihydrobenzo[d]thiazol-6(7H)-one serves as a precursor in the synthesis of various heterocyclic compounds, including thiazolo- and 7,8-dihydrothiazolo[4,5-e]benzoisoxazoles. These compounds have been obtained through bromination and cyclocondensation reactions, leading to a library of heterocycles with potential applications in medicinal chemistry and drug design (El-Badri & Kurth, 2009).

Electrochemical Synthesis

The compound has been involved in the electro-oxidation of 3,4-Dihydroxybenzoic Acid, demonstrating its role in unique synthesis pathways. Specifically, it contributes to the formation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media, highlighting its utility in electrochemical synthesis with good yield and purity (Fotouhi, Nematollahi, & Heravi, 2007).

Pharmacological Relevance

A study on the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to access 4H-benzo[b][1,4]thiazine 1,1-dioxides reveals its significance in pharmacology. These benzothiazine derivatives are noted for their biological, medicinal, and industrial applications, indicating the wide-ranging potential of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one derivatives in developing pharmacologically relevant compounds (Fülöpová et al., 2015).

Antibacterial Agents

The synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, derived from 4,5-Dihydrobenzo[d]thiazol-6(7H)-one, have shown these compounds to be a novel class of promising antibacterial agents. This research not only highlights the compound's utility in drug discovery but also its potential in addressing antibiotic resistance (Palkar et al., 2017).

Antioxidant Activity and Spectroscopic Analysis

A detailed study on the molecular structure, electronic properties, and vibrational spectra of derivatives of 4,5-Dihydrobenzo[d]thiazol-6(7H)-one has been conducted. This research includes spectroscopic identification, structural features, and molecular docking studies, underlining the compound's significance in understanding molecular interactions and designing molecules with targeted biological activities (Shanmugapriya et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

5,7-dihydro-4H-1,3-benzothiazol-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZXVGSIGHCXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydrobenzo[d]thiazol-6(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

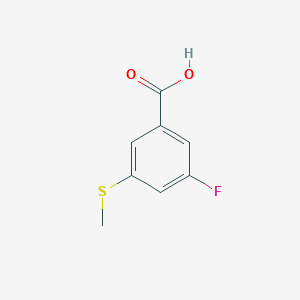

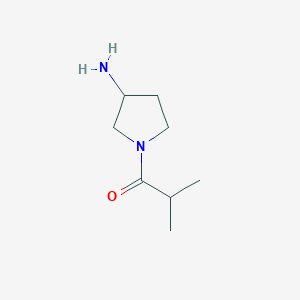

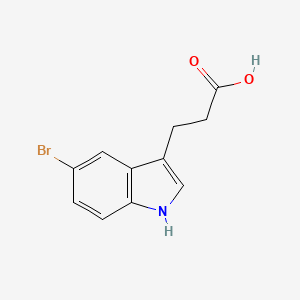

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

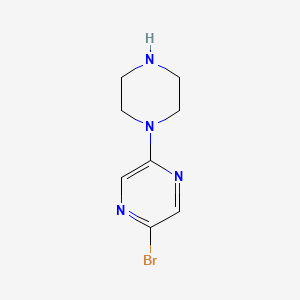

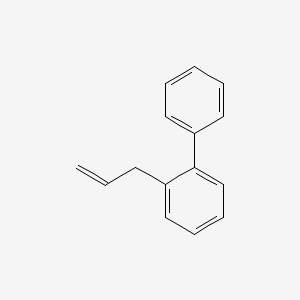

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)

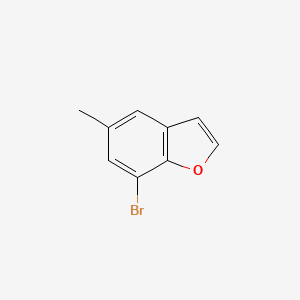

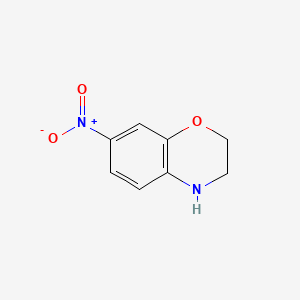

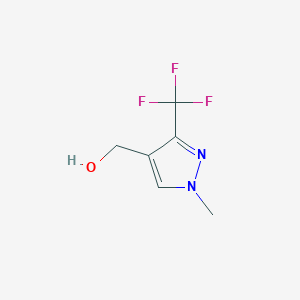

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)